(2,3-Dichlorophenyl)methanamine hydrochloride
Overview
Description
(2,3-Dichlorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8Cl3N. It is a derivative of methanamine, where the phenyl ring is substituted with two chlorine atoms at the 2 and 3 positions. This compound is often used in various chemical and pharmaceutical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichlorophenyl)methanamine hydrochloride typically involves the reaction of 2,3-dichlorobenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid .
Industrial Production Methods
For industrial production, the process is scaled up by using larger reactors and optimized reaction conditions to ensure high yield and purity. The reaction temperature and time are carefully controlled, and the product is purified using techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dichlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylmethanamines, nitroso derivatives, and reduced amines .
Scientific Research Applications
(2,3-Dichlorophenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for pharmaceutical drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,3-Dichlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorophenyl)methanamine hydrochloride
- (3,4-Dichlorophenyl)methanamine hydrochloride
- (2,3-Dichlorophenyl)ethanamine hydrochloride
Uniqueness
(2,3-Dichlorophenyl)methanamine hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other similar compounds .
Properties
IUPAC Name |
(2,3-dichlorophenyl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c8-6-3-1-2-5(4-10)7(6)9;/h1-3H,4,10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIUPNMCCZDQRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72955-01-2 | |
Record name | (2,3-dichlorophenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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